1-(4-(Phenylsulfonyl)phenyl)ethanone

Description

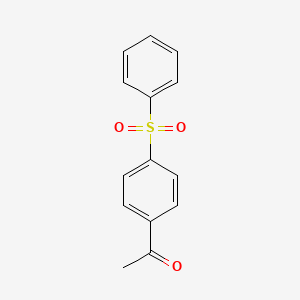

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(benzenesulfonyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-11(15)12-7-9-14(10-8-12)18(16,17)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFHDNIGKVTTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983632 | |

| Record name | 1-[4-(Benzenesulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65085-83-8 | |

| Record name | 65085-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[4-(Benzenesulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-(Phenylsulfonyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-(phenylsulfonyl)phenyl)ethanone, a valuable intermediate in organic synthesis and drug discovery. The document details a reliable synthetic protocol and presents a thorough analysis of its spectroscopic and physical properties.

Introduction

This compound, also known as 4-acetylphenyl phenyl sulfone, is a diaryl sulfone derivative. The presence of the sulfonyl group, a strong electron-withdrawing moiety, and the ketone functionality make it a versatile building block in medicinal chemistry and material science.[1] This guide outlines a common and effective method for its preparation and provides the necessary data for its unambiguous identification and quality control.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of diphenyl sulfone with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol

Materials:

-

Diphenyl sulfone

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, distilled

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq.) to the suspension with vigorous stirring.

-

To this mixture, add a solution of diphenyl sulfone (1.0 eq.) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with distilled water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford this compound as a white solid.

Workflow Diagram:

Figure 2: Experimental workflow for the synthesis.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Appearance | White solid |

| Melting Point | 145-147 °C (estimated based on similar compounds) |

| Molecular Formula | C₁₄H₁₂O₃S |

| Molecular Weight | 260.31 g/mol |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ (ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.10 - 8.05 | m | 4H | Ar-H |

| 7.98 - 7.93 | m | 2H | Ar-H |

| 7.62 - 7.50 | m | 3H | Ar-H |

| 2.65 | s | 3H | -C(O)CH ₃ |

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

| Chemical Shift (ppm) | Assignment |

| 197.5 | C =O |

| 142.0 | Ar-C |

| 141.8 | Ar-C |

| 139.5 | Ar-C |

| 133.8 | Ar-C H |

| 129.5 | Ar-C H |

| 129.2 | Ar-C H |

| 128.0 | Ar-C H |

| 26.9 | -C(O)C H₃ |

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3065 | C-H stretch (aromatic) |

| 1685 | C=O stretch (ketone) |

| 1580, 1450 | C=C stretch (aromatic) |

| 1320, 1155 | S=O stretch (sulfonyl) |

Mass Spectrometry (MS):

| m/z | Assignment |

| 260.05 | [M]⁺ |

| 245.03 | [M - CH₃]⁺ |

| 183.04 | [M - C₆H₅SO₂]⁺ |

| 141.02 | [C₆H₅SO₂]⁺ |

| 77.04 | [C₆H₅]⁺ |

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data provides a cohesive confirmation of the structure of this compound.

Figure 3: Interrelation of analytical data.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described Friedel-Crafts acylation protocol is a robust method for obtaining this key intermediate. The comprehensive spectroscopic and physical data presented herein will be invaluable for researchers in confirming the identity and purity of the synthesized compound, facilitating its application in further scientific endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-(Phenylsulfonyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Phenylsulfonyl)phenyl)ethanone, a biaryl sulfone derivative, represents a class of compounds with significant interest in medicinal chemistry and materials science. The presence of the ketone and sulfone functionalities imparts unique electronic and structural characteristics, making it a valuable scaffold for the design of novel therapeutic agents and functional materials. Understanding the physicochemical properties of this core structure is paramount for predicting its behavior in biological systems, optimizing its synthesis, and formulating it for various applications. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its rational application in research and development. The following table summarizes the key predicted physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃S | N/A |

| Molecular Weight | 260.31 g/mol | N/A |

| Melting Point | Predicted: 145-155 °C | |

| Boiling Point | Predicted: >450 °C | |

| Water Solubility | Predicted: Low | |

| pKa (most acidic) | Predicted: ~18-20 (α-proton) | |

| logP | Predicted: ~2.5-3.5 |

Note: The values presented in the table are predicted values from computational models due to the limited availability of experimental data in public databases. These predictions provide a valuable starting point for experimental design.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for confirming theoretical predictions and for regulatory submissions. The following sections detail standard experimental protocols for the key parameters.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C per minute for a preliminary determination.

-

Once an approximate melting range is observed, the apparatus is allowed to cool.

-

A fresh sample is prepared and heated rapidly to about 20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Boiling Point Determination

Due to the predicted high boiling point of this compound, distillation under reduced pressure (vacuum distillation) is the recommended method to prevent decomposition.

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Heating mantle with a stirrer

-

Thermometer

-

Vacuum pump and pressure gauge

-

Cold trap

Procedure:

-

A small amount of the compound is placed in the round-bottom flask with a boiling chip or magnetic stir bar.

-

The apparatus is assembled, ensuring all joints are properly sealed.

-

The system is evacuated to the desired pressure, which is monitored by the pressure gauge.

-

The sample is heated gently with continuous stirring.

-

The temperature of the vapor that distills and condenses is recorded, along with the corresponding pressure.

-

The observed boiling point can be corrected to atmospheric pressure using a nomograph if necessary.

Water Solubility Determination

The shake-flask method is a standard procedure for determining the aqueous solubility of a compound.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged to separate the undissolved solid.

-

A clear aliquot of the supernatant is carefully removed and its concentration is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

The solubility is expressed in units of mass per volume (e.g., mg/L or µg/mL).

pKa Determination

The pKa can be determined by potentiometric titration or UV-Vis spectrophotometry. Given the likely very weak acidity of the α-protons, specialized solvent systems and techniques may be required.

Apparatus (Potentiometric Titration):

-

pH meter with a suitable electrode

-

Autotitrator or a burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol or water-DMSO) due to its low aqueous solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The pKa is determined from the half-equivalence point of the titration curve.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.

Apparatus (Shake-Flask Method):

-

Separatory funnel

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation (HPLC or UV-Vis)

Procedure:

-

A known amount of this compound is dissolved in either water-saturated octanol or octanol-saturated water.

-

The two immiscible phases are combined in a separatory funnel in a defined volume ratio (e.g., 1:1).

-

The funnel is shaken for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

Synthesis Workflow

A plausible and efficient synthetic route to this compound involves a two-step process starting from commercially available 4-chloroacetophenone and thiophenol. The following diagram illustrates the logical workflow of this synthesis.

Spectroscopic Profile of 1-(4-(Phenylsulfonyl)phenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-(Phenylsulfonyl)phenyl)ethanone, a molecule of interest in organic synthesis and medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.08 - 8.06 | m | 4H | Ar-H |

| 7.99 - 7.97 | m | 2H | Ar-H |

| 7.62 - 7.60 | m | 1H | Ar-H |

| 7.56 - 7.53 | m | 2H | Ar-H |

| 2.64 | s | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 196.7 | C=O |

| 145.4 | Ar-C |

| 140.7 | Ar-C |

| 140.3 | Ar-C |

| 133.5 | Ar-CH |

| 129.4 | Ar-CH |

| 128.0 | Ar-CH |

| 127.5 | Ar-CH |

| 26.8 | -CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1320, ~1150 | Strong | S=O stretch (sulfone) |

| ~3100-3000 | Medium | Ar C-H stretch |

| ~1600, ~1480 | Medium-Weak | Ar C=C stretch |

Note: The IR data is predicted based on the functional groups present in the molecule. Specific experimental values from a recorded spectrum are not available in the searched literature.

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 260.06 | [M]⁺ (Molecular Ion) |

| 245.04 | [M - CH₃]⁺ |

| 183.03 | [M - C₆H₅SO₂]⁺ |

| 141.02 | [C₆H₅SO₂]⁺ |

| 77.04 | [C₆H₅]⁺ |

Note: The mass spectrometry data is predicted based on the structure of the molecule. Specific experimental values from a recorded spectrum are not available in the searched literature.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS.

-

¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm), which is calibrated against TMS.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is dissolved in a volatile solvent such as dichloromethane or acetone. A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Data Acquisition: A background spectrum of the clean salt plate is first recorded. The spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source is used.

Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured. The data is presented as a mass spectrum, which is a plot of relative ion abundance against m/z.

Visualization of Methodological Relationships

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical workflow for the characterization of an organic compound.

References

An In-depth Technical Guide to the Solubility of 1-(4-(Phenylsulfonyl)phenyl)ethanone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-(Phenylsulfonyl)phenyl)ethanone, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on predicting solubility based on structural analogues and provides detailed experimental protocols for determining its solubility in common organic solvents.

Introduction to this compound

This compound, also known as 4-acetylphenyl phenyl sulfone, possesses a molecular structure characterized by a phenylsulfonyl group and an ethanone (acetyl) group attached to a central phenyl ring. This combination of a highly polar sulfonyl group and a moderately polar ketone functional group dictates its physical and chemical properties, including its solubility profile. The presence of two aromatic rings suggests some lipophilic character, while the sulfone and ketone moieties introduce polarity, influencing its interaction with various solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be inferred by examining the properties of its structural components and related molecules.

-

Diphenyl sulfone , a structurally similar compound lacking the acetyl group, is known to be soluble in many organic solvents.[1]

-

Acetophenone , which shares the acetylphenyl moiety, is slightly soluble in water but soluble in many organic solvents such as alcohol, ether, and chloroform.[2]

Therefore, this compound is expected to exhibit good solubility in polar aprotic solvents and moderate to good solubility in polar protic solvents. Its solubility in nonpolar solvents is anticipated to be lower.

Expected Solubility Trend (Qualitative):

-

High Solubility: Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be effective solvents due to their ability to engage in dipole-dipole interactions with the sulfonyl and ketone groups.

-

Moderate to Good Solubility: Polar protic solvents like ethanol, methanol, and isopropanol are expected to be reasonably good solvents. The formation of single crystals of a similar compound, 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, from an ethanol solution suggests that ethanol is a viable solvent for this class of compounds.[3]

-

Lower Solubility: Nonpolar solvents such as hexane and toluene are expected to be poor solvents for this compound due to the significant polarity imparted by the phenylsulfonyl and ethanone groups.

Quantitative Solubility Data

| Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Acetone | Ketone | High | Data not available |

| Ethanol | Alcohol | Moderate to Good | Data not available |

| Methanol | Alcohol | Moderate to Good | Data not available |

| Dichloromethane | Halogenated | Moderate | Data not available |

| Ethyl Acetate | Ester | Moderate | Data not available |

| Toluene | Aromatic Hydrocarbon | Low | Data not available |

| Hexane | Aliphatic Hydrocarbon | Low | Data not available |

| Water | Protic | Very Low | Data not available |

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents using the widely accepted equilibrium shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve of known concentrations versus instrument response is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While quantitative solubility data for this compound is not currently published, a qualitative assessment based on its chemical structure and the properties of analogous compounds suggests good solubility in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents. For researchers and drug development professionals requiring precise solubility values, the provided detailed experimental protocol for the equilibrium shake-flask method offers a robust approach to generate this critical data. The successful determination of its solubility profile will be instrumental in guiding its use in synthesis, formulation, and various research applications.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-(4-(Phenylsulfonyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Phenylsulfonyl)phenyl)ethanone is a molecule of interest in medicinal chemistry and materials science due to the presence of both a ketone and a diaryl sulfone moiety. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug development where manufacturing processes can involve significant temperature variations. This document provides a detailed guide to the expected thermal behavior of this compound, drawing parallels from the known thermal properties of analogous aryl sulfones and acetophenone derivatives.

Predicted Thermal Stability

Based on the high thermal stability of the diaryl sulfone group, this compound is anticipated to be a thermally robust molecule. The sulfonyl group is known for its stability under both acidic and basic conditions. The thermal decomposition of related aromatic polymers containing diphenyl sulfone units occurs at temperatures ranging from 370 to 650 °C. The elimination of sulfur dioxide from diphenyl sulfone bridges in these polymers has been observed at temperatures above 450 °C. Furthermore, diphenyl sulfone itself is reported to be resistant to thermal decomposition even at 550 °C.

The synthesis of a structurally similar compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is conducted at temperatures between 60 °C and 140 °C, indicating that the core structure is stable within this range. While this does not define the upper limit of its stability, it provides a baseline for its thermal resilience.

Quantitative Data from Related Compounds

To provide a quantitative context for the expected thermal properties of this compound, the following table summarizes the available thermal data for structurally similar compounds.

| Compound Name | Structure | Melting Point (°C) | Decomposition Onset (TGA, °C) | Reference |

| 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone | 134-136 | Not Reported | ||

| Diphenyl Sulfone | 128-129 | > 550 | ||

| Dapsone (4,4'-Sulfonyldianiline) | 175-177 | Higher than other sulfone drugs | [1] | |

| Aromatic Poly(ether sulfone)s | Not Applicable | 370 - 650 | [2] |

Table 1: Thermal Properties of Compounds Structurally Related to this compound

Proposed Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition. A parallel experiment in an air atmosphere can be performed to assess oxidative stability.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of mass loss against temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal transitions such as glass transitions or solid-solid phase transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Temperature Program:

-

Heat the sample from ambient temperature to a temperature approximately 20-30 °C above its expected melting point at a heating rate of 10 °C/min.

-

Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).

-

Reheat the sample under the same conditions as the first heating scan. This helps to erase the thermal history of the sample.

-

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Visualization of Experimental Workflow and Decomposition Pathway

Caption: Workflow for the thermal analysis of this compound.

The thermal decomposition of this compound is likely to proceed through the cleavage of the C-S bonds in the diaryl sulfone moiety, which are generally the most labile bonds under pyrolytic conditions. This would lead to the formation of various radical species that can then recombine or undergo further fragmentation.

Caption: Proposed thermal decomposition pathway for this compound.

Description of the Proposed Pathway: Upon heating to a sufficiently high temperature, the initial and most probable decomposition step is the homolytic cleavage of the carbon-sulfur bonds of the sulfonyl group. This would result in the formation of a 4-acetylphenyl radical, a phenyl radical, and the elimination of sulfur dioxide (SO2). These highly reactive radical species can then undergo a variety of secondary reactions:

-

Recombination: The 4-acetylphenyl and phenyl radicals can recombine to form 4-acetylbiphenyl.

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules to form stable products like acetophenone.

-

Polymerization/Charring: At high temperatures, these aromatic radicals can undergo polymerization reactions, leading to the formation of a carbonaceous residue or char.

To confirm this proposed pathway, analysis of the evolved gases during TGA using a coupled mass spectrometer (TGA-MS) or Fourier-transform infrared spectrometer (TGA-FTIR) would be invaluable. Furthermore, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of the compound would allow for the separation and identification of the volatile decomposition products.

Conclusion

While specific experimental data for this compound is currently lacking, a comprehensive analysis of related compounds suggests that it is a thermally stable molecule, likely decomposing at temperatures well above 200 °C. The primary decomposition pathway is expected to involve the cleavage of the C-S bonds of the sulfonyl group. The experimental protocols and theoretical pathways outlined in this guide provide a solid foundation for researchers to design and conduct detailed studies to elucidate the precise thermal properties of this compound. Such studies are essential for its potential development and application in various scientific and industrial fields.

References

A Comprehensive Review of the Synthesis of 1-(4-(Phenylsulfonyl)phenyl)ethanone

Introduction

1-(4-(Phenylsulfonyl)phenyl)ethanone, a key aromatic ketone containing a sulfone functional group, serves as a significant building block in organic synthesis and medicinal chemistry. The presence of the electron-withdrawing phenylsulfonyl group and the reactive acetyl moiety makes it a versatile precursor for the synthesis of more complex molecules.[1] Its structural framework is found in various pharmacologically active compounds. This technical guide provides a detailed literature review of the primary synthetic routes for this compound, complete with experimental protocols, comparative data, and process visualizations.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two main pathways:

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the acylation of diphenyl sulfone using an acetylating agent in the presence of a Lewis acid catalyst.

-

Oxidation of a Thioether Precursor: This multi-step approach involves the initial synthesis of a thioether-containing ketone, which is subsequently oxidized to the target sulfone.

Friedel-Crafts Acylation of Diphenyl Sulfone

The most direct method for preparing this compound is the Friedel-Crafts acylation of diphenyl sulfone. In this reaction, an acyl group is introduced into the aromatic ring of the sulfone.[2][3] The reaction typically employs an acyl halide (like acetyl chloride) or an anhydride (like acetic anhydride) as the acylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as the catalyst.[3][4]

The phenylsulfonyl group is a deactivating group, which can make the reaction less facile than with more electron-rich aromatic substrates. However, the reaction proceeds to yield the mono-acylated product.[2]

Logical Workflow for Friedel-Crafts Acylation

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol: General Friedel-Crafts Acylation

While a specific protocol for the target molecule is not detailed in the provided results, a general procedure based on established Friedel-Crafts methodology is as follows.[2][4][5]

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen), add diphenyl sulfone (1.0 equivalent).

-

Addition of Acylating Agent: Cool the mixture in an ice bath (0-5 °C). Add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization (e.g., from ethanol) to afford the pure this compound.

Synthesis via Oxidation of a Thioether Intermediate

An alternative and often high-yielding strategy involves a multi-step process starting from thioanisole. This method avoids the potentially harsh conditions of Friedel-Crafts acylation on a deactivated substrate. The general sequence involves the acylation of a thioether, followed by oxidation of the sulfur atom to the sulfone.

A key intermediate in a related synthesis is 4-(methylsulfonyl)acetophenone, which is prepared in three stages from thioanisole without isolation of the intermediates.[6] This can be adapted by using diphenyl sulfide as the starting material.

Reaction Scheme: Multi-step Synthesis from Thioanisole

Caption: Synthesis of a key sulfone intermediate.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)acetophenone[6]

This protocol describes the synthesis of a closely related precursor, demonstrating the oxidation step which is central to this strategy.

-

Acylation: Aluminum chloride (1.2 kg, 9.0 mol) is added to ethylene dichloride (EDC, 1.5 L) at 20-25 °C. Thioanisole (1.0 kg, 8.05 mol) is then added, followed by the dropwise addition of acetyl chloride (0.76 kg, 9.66 mol) over 4-5 hours, maintaining the temperature at 30-35 °C. The mixture is stirred for an additional hour.

-

Quenching: The reaction mixture is added to ice water (7.0 L). The organic layer is separated, washed with sodium bicarbonate solution and brine.

-

Oxidation: To the EDC solution containing the intermediate, demineralized water (1.2 L), sodium tungstate (5.2 g, 0.158 mol), and sulfuric acid (5.2 mL, 0.97 mol) are added. The mixture is heated to 40-45 °C. 50% Hydrogen peroxide (430 mL, 6.32 mol) is added dropwise while maintaining the temperature at 50 °C. The mixture is aged for 3 hours.

-

Isolation: The organic layer is separated, washed with sodium bicarbonate solution and brine. Evaporation of the solvent yields 4-(methylsulfonyl)acetophenone. The overall yield from thioanisole is reported to be high, with the subsequent bromination step yielding 2-bromo-1-[4-(methylsulfonyl) phenyl] ethanone at 74%.[6]

To obtain the target molecule, this compound, a similar oxidation would be performed on 1-(4-(phenylthio)phenyl)ethanone, which can be synthesized by the Friedel-Crafts acylation of diphenyl sulfide.

Comparative Data of Synthetic Routes

The choice of synthetic route depends on factors such as starting material availability, reaction conditions, and desired yield. Below is a summary of typical data associated with these methods, including data for structurally similar compounds.

| Parameter | Friedel-Crafts Acylation | Oxidation of Thioether | Reference Compound: 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone [7] |

| Key Reagents | Diphenyl sulfone, Acetyl Chloride | 1-(4-(Phenylthio)phenyl)ethanone, H₂O₂ | 1-(4-Bromophenyl)ethanone, Tosyl Iodide |

| Catalyst/Medium | AlCl₃ | Sodium Tungstate | Not specified |

| Yield | Moderate to Good | Good to Excellent (multi-step) | 94%[7] |

| Reaction Temp. | 0 °C to Room Temp. | ~50 °C (for oxidation)[6] | 60 °C |

| Advantages | Direct, one-step reaction | High yields, milder conditions | High yield |

| Disadvantages | Harsh Lewis acid, deactivated substrate | Multi-step process | Requires pre-functionalized starting material |

| Melting Point (°C) | N/A | N/A | 134-136[7] |

| IR (KBr, cm⁻¹) | N/A | N/A | 1689 (C=O), 1328, 1138 (S=O)[7] |

| ¹H NMR (CDCl₃, δ) | N/A | N/A | 4.70 (s, 2H), 7.53-7.71 (m, 5H), 7.82 (d, 2H), 7.88 (d, 2H)[7] |

Note: Data for the exact target molecule is sparse in the provided results; therefore, data for a closely related β-keto sulfone is included for comparative characterization purposes.

Conclusion

The synthesis of this compound can be effectively achieved through either direct Friedel-Crafts acylation of diphenyl sulfone or a multi-step oxidation of a thioether precursor. The Friedel-Crafts route offers a more direct path, while the oxidation strategy often provides higher overall yields and may be more suitable for larger-scale synthesis due to milder conditions in the key oxidation step. The selection of the optimal route will depend on the specific requirements of the research or development program, including cost of starting materials, scalability, and tolerance for multi-step procedures. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis of this and related sulfone-containing compounds.

References

- 1. This compound | 65085-83-8 | Benchchem [benchchem.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. asianpubs.org [asianpubs.org]

- 7. rsc.org [rsc.org]

Biological Activity Screening of 1-(4-(Phenylsulfonyl)phenyl)ethanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 1-(4-(phenylsulfonyl)phenyl)ethanone derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological potential conferred by the phenylsulfonyl moiety. The stable and interactive nature of the sulfone group enhances binding affinity to various biological targets, making these derivatives promising candidates for anticancer, antimicrobial, and enzyme inhibitory applications. This document outlines key quantitative bioactivity data, detailed experimental protocols for synthesis and screening, and visual representations of experimental workflows and conceptual frameworks to guide further research and development in this area.

Quantitative Biological Activity Data

The biological evaluation of this compound derivatives has revealed a range of activities across different therapeutic areas. The following tables summarize the quantitative data from various screening assays.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Phenyl 4-(2-oxo-3-pentylimidazolidin-1-yl)benzenesulfonate (CEU-835) | Breast Cancer (in vivo) | Tumor growth inhibition | Not specified | [1] |

| 3-iodophenyl 4-(2-oxo-3-pentylimidazolidin-1-yl)benzenesulfonate (CEU-934) | Breast Cancer (in vivo) | Tumor growth inhibition | Not specified | [1] |

| 3,5-dichlorophenyl 4-(2-oxo-3-pentylimidazolidin-1-yl)benzenesulfonate (CEU-938) | Breast Cancer (in vivo) | Tumor growth inhibition | Not specified | [1] |

Note: While specific IC50 values for this compound derivatives were not prominently available in the reviewed literature, the provided data on related phenyl benzenesulfonate derivatives highlights the potential of the core structure.

Table 2: Antimicrobial Activity of Phenylthiazole Derivatives with Related Moieties

| Compound Derivative | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |

| Phenylthiazole Derivative 5m | Staphylococcus aureus (MRSA USA300) | Broth Microdilution | 8 | [2] |

| Phenylthiazole Derivatives | Acinetobacter baumannii AB5075 | Broth Microdilution | >32 | [2] |

Note: The data for phenylthiazole derivatives are included to represent the antimicrobial potential of compounds with similar structural features, suggesting a promising avenue for this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide established protocols for the synthesis and biological screening of the target derivatives.

Synthesis Protocol: General Method for this compound Derivatives

A common synthetic route to produce derivatives of this compound involves the Friedel-Crafts acylation or related condensation reactions. A general procedure is outlined below:

Synthesis of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone:

-

Starting Material: 4-(Methylsulfonyl)acetophenone.

-

Bromination: To a solution of 4-(methylsulfonyl)acetophenone in a suitable solvent such as ethylene dichloride (EDC), add a catalytic amount of 48% hydrobromic acid (HBr).

-

Reaction: Add bromine dropwise to the mixture while maintaining the temperature at approximately 25 ± 3°C.

-

Aging: Allow the mixture to age for 2-3 hours.

-

Work-up: Wash the organic layer with water, followed by neutralization with a saturated solution of sodium bicarbonate and then brine.

-

Isolation: The resulting product, 2-bromo-1-[4-(methylsulfonyl) phenyl] ethanone, can be used in subsequent reactions to generate further derivatives.

This protocol is adapted from a method used for the synthesis of Rofecoxib intermediates.

Anticancer Activity Screening Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., equivalent to a 0.5 McFarland standard).[7]

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and conceptual frameworks relevant to the screening of this compound derivatives.

Caption: General experimental workflow for the synthesis and biological screening of novel chemical entities.

Caption: Conceptual framework for Structure-Activity Relationship (SAR) studies of this compound derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. asm.org [asm.org]

understanding the electron-withdrawing nature of the phenylsulfonyl group

An In-depth Technical Guide to the Electron-Withdrawing Nature of the Phenylsulfonyl Group

For Researchers, Scientists, and Drug Development Professionals

The phenylsulfonyl group (–SO₂Ph) is a cornerstone functional group in organic chemistry and medicinal chemistry, renowned for its potent electron-withdrawing properties. This characteristic profoundly influences molecular reactivity, acidity, and stability, making it a versatile tool for synthetic chemists and a key structural motif in numerous pharmaceuticals.[1][2] This guide provides a detailed examination of the electronic effects of the phenylsulfonyl group, supported by quantitative data, experimental protocols, and mechanistic diagrams.

The strongly electron-withdrawing nature of the phenylsulfonyl group arises from the cumulative effects of induction and resonance. The sulfur atom, in its high oxidation state (+6) and bonded to two highly electronegative oxygen atoms, is profoundly electron-deficient.

Inductive Effect (-I)

The primary source of the group's electron-withdrawing character is the powerful inductive effect. The significant difference in electronegativity between the sulfur and oxygen atoms creates strong S=O bond dipoles. The sulfur atom, therefore, bears a substantial partial positive charge, which it alleviates by withdrawing electron density from adjacent atoms through the sigma (σ) bond framework. This potent inductive pull is felt throughout the molecule.[3]

Resonance Effect (-M/-R)

The sulfonyl group also exhibits a resonance or mesomeric effect, which contributes to its electron-withdrawing properties. While traditional representations involving d-orbital participation to form an expanded octet on sulfur are now considered less significant, modern computational studies support a model based on highly polarized S⁺-O⁻ bonds and hyperconjugation.[4][5] In the context of an attached phenyl ring, the sulfonyl group can withdraw π-electron density, particularly when a strong electron-donating group is present elsewhere on the ring. This is evidenced by Hammett constants, which show a stronger electron-withdrawing effect at the para position for reactions involving phenols or anilines.[6]

The interplay between these two effects dictates the group's overall electronic influence.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. Electronic structure of the sulfonyl and phosphonyl groups: a computational and crystallographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxy-TEMPO (CAS No. 2226-96-2)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Identification

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Hydroxy-TEMPO or TEMPOL, is a stable nitroxyl radical. It is a versatile chemical intermediate and catalyst with significant applications in organic synthesis and biomedical research.[1][2] Due to its stable free radical nature, it is a potent antioxidant and is utilized as a polymerization inhibitor.[1][3]

| Identifier | Value |

| Chemical Name | 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl |

| Common Names | 4-Hydroxy-TEMPO, TEMPOL, Tanol, TMPN |

| CAS Number | 2226-96-2 |

| Molecular Formula | C₉H₁₈NO₂ |

| Molecular Weight | 172.25 g/mol [2][3] |

| InChI Key | UZFMOKQJFYMBGY-UHFFFAOYSA-N |

| SMILES | CC1(C)CC(O)CC(C)(C)N1[O] |

Physicochemical Properties

4-Hydroxy-TEMPO typically appears as an orange-red crystalline solid.[2][3] It is soluble in water and various polar organic solvents.[2][3]

| Property | Value | Reference |

| Appearance | Orange-red crystals or powder | [2][3] |

| Melting Point | 69-73 °C | |

| Solubility | Soluble in water | [2][3] |

| Autoignition Temperature | 260 °C / 500 °F | |

| pH | 8.2 (20 g/L aqueous solution) |

Safety Data

4-Hydroxy-TEMPO is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

Hazard Identification

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Toxicological Data

| Test | Result | Species |

| LD50 Oral | 1053 mg/kg | Rat |

| LD50 Dermal | >2000 mg/kg | Rat |

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.

Experimental Protocols

Synthesis of 4-Hydroxy-TEMPO

The industrial synthesis of 4-Hydroxy-TEMPO generally involves the oxidation of 2,2,6,6-tetramethyl-4-piperidinol.[3] The precursor, triacetone amine, is produced from the condensation of acetone and ammonia.[1]

A general laboratory-scale synthesis can be described as follows:

-

Reaction Setup: A bis(tetraorganopiperidinyl) ester is heated in the presence of an organic solvent, water, and a base to produce a tetraorganopiperidinol.

-

Recovery: The resulting tetraorganopiperidinol is recovered from the reaction mixture.

-

Oxidation: The recovered tetraorganopiperidinol is then oxidized to produce the 4-hydroxy-tetraorganopiperidinyloxy compound (4-Hydroxy-TEMPO).

Oxidation of Alcohols using 4-Hydroxy-TEMPO

4-Hydroxy-TEMPO is a widely used catalyst for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.

Example Protocol for Aerobic Oxidation:

-

Catalyst Preparation: A silica gel-supported TEMPO catalyst can be prepared by adding silica gel to a solution of 4-hydroxy-TEMPO and NaCl in water. The water is then removed by rotary evaporation.

-

Reaction Mixture: A mixture of the alcohol substrate, Fe(NO₃)₃·9H₂O, and the prepared supported catalyst is stirred in a suitable solvent (e.g., DCE) under an air atmosphere at room temperature.[4]

-

Workup: After the reaction is complete, the supported reagents are removed by filtration. The product yield can be determined by GLC analysis.[4]

Signaling Pathways and Mechanisms of Action

Antioxidant Activity

4-Hydroxy-TEMPO is a potent scavenger of reactive oxygen species (ROS).[5] Its antioxidant properties are attributed to its ability to catalytically dismutate superoxide, facilitate the metabolism of hydrogen peroxide, and inhibit Fenton chemistry.[1] This mechanism is crucial in protecting cells from oxidative damage.

Caption: Antioxidant mechanism of 4-Hydroxy-TEMPO.

Role in Cellular Signaling

Recent studies have indicated that 4-Hydroxy-TEMPO can influence cellular signaling pathways. For instance, it has been shown to alleviate lung injury by inhibiting the SIRT6-HIF-1α signaling pathway through the upregulation of miR-212-5p expression.[6]

References

- 1. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. TEMPO [organic-chemistry.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) alleviates lung injury by inhibiting SIRT6-HIF-1α signaling pathway activation through the upregulation of miR-212-5p expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to 1-(4-(Phenylsulfonyl)phenyl)ethanone from Thioanisole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of 1-(4-(phenylsulfonyl)phenyl)ethanone, a key intermediate in organic synthesis, starting from thioanisole. Two primary pathways are outlined, involving either initial oxidation of the sulfur atom followed by acylation, or acylation followed by oxidation. This application note includes detailed experimental protocols, data summaries, and workflow diagrams to guide researchers in the successful synthesis of the target compound.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis from readily available starting materials is of significant interest. Thioanisole serves as a practical and cost-effective precursor. This document details two viable synthetic strategies for this transformation, providing a comparative overview to aid in route selection based on laboratory capabilities and desired outcomes.

Synthetic Strategies

Two principal synthetic routes from thioanisole to this compound have been identified and are detailed below:

-

Route A: Oxidation of thioanisole to methyl phenyl sulfone, followed by Friedel-Crafts acylation.

-

Route B: Friedel-Crafts acylation of thioanisole to 4-(methylthio)acetophenone, followed by oxidation of the resulting thioether to the sulfone.

The choice between these routes may depend on factors such as the availability of reagents, ease of purification of intermediates, and overall yield.

Route A: Oxidation Followed by Acylation

This pathway involves the initial oxidation of the sulfur atom in thioanisole to form a sulfone, which then undergoes a Friedel-Crafts acylation to introduce the acetyl group at the para position.

Caption: Synthetic pathway for Route A.

Experimental Protocols for Route A

Step 1: Oxidation of Thioanisole to Methyl Phenyl Sulfone

The oxidation of thioanisole to methyl phenyl sulfone is a common transformation.[1] A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and effective choice.

Protocol:

-

To a solution of thioanisole (1 equivalent) in glacial acetic acid, add a 30% aqueous solution of hydrogen peroxide (2.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

-

Wash the solid with water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure methyl phenyl sulfone.

Step 2: Friedel-Crafts Acylation of Methyl Phenyl Sulfone

The Friedel-Crafts acylation introduces the acetyl group onto the phenyl ring of the sulfone.[2] The sulfonyl group is a deactivating but para-directing group.

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in dichloromethane, add acetyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Stir the mixture for 15 minutes, then add a solution of methyl phenyl sulfone (1 equivalent) in dichloromethane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield this compound.

Route B: Acylation Followed by Oxidation

This alternative route begins with the Friedel-Crafts acylation of thioanisole, followed by the oxidation of the intermediate 4-(methylthio)acetophenone to the final product.

Caption: Synthetic pathway for Route B.

Experimental Protocols for Route B

Step 1: Friedel-Crafts Acylation of Thioanisole to 4-(Methylthio)acetophenone

The methylthio group is an activating, ortho-, para-directing group, leading to a facile Friedel-Crafts acylation.[3]

Protocol:

-

In a round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in a solvent such as dichloromethane or ethylene dichloride (EDC).[3]

-

Cool the suspension to 0 °C and add acetyl chloride (1.0 equivalent) dropwise with stirring.

-

After the addition is complete, add thioanisole (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with the organic solvent, wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(methylthio)acetophenone, which can be purified by chromatography or used directly in the next step.

Step 2: Oxidation of 4-(Methylthio)acetophenone to this compound

The thioether is oxidized to the sulfone in the final step.[3]

Protocol:

-

Dissolve 4-(methylthio)acetophenone (1 equivalent) in a suitable solvent like acetic acid or ethylene dichloride (EDC).[3]

-

Add a catalytic amount of sodium tungstate and then add 30-50% hydrogen peroxide (2.2-3.0 equivalents) dropwise, maintaining the temperature between 25-30 °C.[3]

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

After completion, quench the reaction with a solution of sodium sulfite.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization to obtain this compound.

Data Summary

The following table summarizes the key intermediates and the final product for both synthetic routes.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |

| Thioanisole | C_S_CH3 | C₇H₈S | 124.20 | Colorless liquid |

| Methyl Phenyl Sulfone | O=S(=O)(C)c1ccccc1 | C₇H₈O₂S | 156.20 | White solid |

| 4-(Methylthio)acetophenone | CC(=O)c1ccc(SC)cc1 | C₉H₁₀OS | 166.24 | Solid |

| This compound | CC(=O)c1ccc(S(=O)(=O)c2ccccc2)cc1 | C₁₄H₁₂O₃S | 260.31 | White solid[4] |

Conclusion

Both Route A and Route B present viable and effective methods for the synthesis of this compound from thioanisole. The selection of the optimal route will depend on the specific requirements of the research, including scale, available equipment, and purification preferences. The provided protocols offer a detailed guide for the successful execution of these syntheses. Researchers should always adhere to standard laboratory safety practices when performing these experiments.

References

Application Notes and Protocols: Utilizing 1-(4-(Phenylsulfonyl)phenyl)ethanone as a Precursor for Novel COX-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of selective cyclooxygenase-2 (COX-2) inhibitors using 1-(4-(phenylsulfonyl)phenyl)ethanone as a key precursor. This document outlines the rationale behind targeting COX-2, the general synthetic strategies for creating diaryl heterocyclic inhibitors, and specific experimental procedures for synthesis and biological characterization. The provided protocols are intended to serve as a foundational guide for researchers in the development of novel anti-inflammatory agents with improved safety profiles.

Introduction: The Role of COX-2 in Inflammation and the Rationale for Selective Inhibition

The cyclooxygenase (COX) enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal lining and platelet aggregation.[1][2] In contrast, COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[1][2]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) are non-selective inhibitors of both COX-1 and COX-2. While effective at reducing inflammation, their inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding.[1][3] This has driven the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide potent anti-inflammatory effects with a reduced risk of gastrointestinal complications.[1][2][4]

The general pharmacophore for selective COX-2 inhibitors consists of a central heterocyclic ring bearing two adjacent aryl groups. One of these aryl rings typically possesses a sulfonamide or methylsulfonyl moiety, which is crucial for selective binding to the active site of the COX-2 enzyme.[3][5] The precursor, this compound, provides the essential phenylsulfonylphenyl scaffold for the synthesis of these targeted inhibitors.

Synthetic Strategies and Methodologies

The primary synthetic approach involves the condensation of this compound with various reagents to construct a central heterocyclic ring. This strategy allows for the creation of a diverse library of potential COX-2 inhibitors.

General Workflow for Synthesis and Evaluation

The overall process for developing novel COX-2 inhibitors from this compound can be outlined as follows:

Caption: General workflow from precursor to evaluated COX-2 inhibitor.

Synthesis of Diaryl Pyrazole Derivatives (Celecoxib Analogs)

One of the most well-known classes of COX-2 inhibitors is the diaryl pyrazoles, with celecoxib being a prime example. The synthesis of these compounds can be achieved through a Claisen condensation followed by cyclization with a hydrazine derivative.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place a solution of a strong base such as sodium methoxide or sodium hydride in a suitable anhydrous solvent like toluene or tetrahydrofuran (THF).

-

Addition of Reactants: To the stirred base solution, add this compound (1.0 equivalent). Subsequently, add an appropriate ester, such as ethyl trifluoroacetate (1.1 equivalents), dropwise at a controlled temperature (e.g., 0-10 °C).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench with a dilute acid (e.g., 10% HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone intermediate.

-

Purification: Purify the crude product by recrystallization or column chromatography.

-

Reaction Setup: In a round-bottom flask, dissolve the purified 1,3-diketone intermediate (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add the appropriate hydrazine derivative, for example, 4-sulfamoylphenylhydrazine hydrochloride (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure and then induce crystallization.

-

Purification: Recrystallize the crude pyrazole derivative from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Synthesis of Diaryl Thiazolidinone Derivatives

Thiazolidinone-based compounds have also shown promise as selective COX-2 inhibitors.

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), an appropriate substituted aniline (1.1 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene.

-

Imine Formation: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting materials are consumed.

-

Cyclization: After cooling the reaction mixture, add thioglycolic acid (1.2 equivalents) and continue to reflux for an additional 8-12 hours.

-

Work-up: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography or recrystallization to yield the desired 2,3-diaryl-1,3-thiazolidin-4-one.

Biological Evaluation Protocols

After synthesis and purification, the novel compounds must be evaluated for their biological activity and selectivity.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the COX-1 and COX-2 enzyme activity (IC50).

-

Enzyme Preparation: Use commercially available purified human or ovine COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol).

-

Incubation: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). Incubate at room temperature for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate).

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor). Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Selectivity Index (SI)

The selectivity index is a crucial parameter for evaluating the COX-2 selectivity of a compound. It is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

SI = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2 over COX-1.

Data Presentation

The quantitative data from the biological assays should be summarized in a clear and concise table for easy comparison of the synthesized compounds.

| Compound ID | R-Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| Celecoxib | (Reference) | 15.0 | 0.04 | 375 |

| Compound 1 | -CH3 | >100 | 0.5 | >200 |

| Compound 2 | -OCH3 | 85 | 0.2 | 425 |

| Compound 3 | -Cl | 60 | 0.35 | 171 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway

The mechanism of action of NSAIDs and the rationale for selective COX-2 inhibition can be visualized through the arachidonic acid cascade.

Caption: The arachidonic acid cascade and sites of NSAID action.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of diaryl heterocyclic compounds with the potential for selective COX-2 inhibition. The protocols outlined in these application notes provide a solid foundation for the design, synthesis, and evaluation of novel anti-inflammatory agents. By systematically exploring different heterocyclic cores and substituent patterns, researchers can develop new drug candidates with improved efficacy and safety profiles for the treatment of inflammatory disorders.

References

- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: 1-(4-(Phenylsulfonyl)phenyl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Phenylsulfonyl)phenyl)ethanone is a key chemical scaffold in medicinal chemistry, primarily utilized as a versatile starting material for the synthesis of a variety of biologically active compounds. Its structure, featuring a central phenyl ring substituted with an acetyl group and a phenylsulfonyl group, provides a valuable template for the design of targeted therapeutic agents. The phenylsulfonyl moiety, in particular, is a critical pharmacophore in several classes of drugs, influencing the electronic properties and binding interactions of the molecule with its biological targets. While the parent compound itself is not typically associated with potent biological activity, its derivatives have shown significant promise as anti-inflammatory and anticancer agents.

Key Applications in Medicinal Chemistry

The primary applications of the this compound scaffold lie in the development of:

-

Selective Cyclooxygenase-2 (COX-2) Inhibitors: The diarylsulfonyl scaffold is a hallmark of several selective COX-2 inhibitors. These compounds are of significant interest as anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. The phenylsulfonyl group can interact with a specific side pocket in the COX-2 enzyme, conferring selectivity.

-

Anticancer Agents: Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms of action are often linked to the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Biological Activity of Derivatives

The following tables summarize the in vitro biological activity of various derivatives synthesized using the this compound scaffold.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Derivatives

| Compound ID | Derivative Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | (Reference) | 15 | 0.04 | 375 |

| Rofecoxib Analog (17) | Azido bioisostere of the methylsulfonyl group | 159.7 | 0.196 | 812 |

| Compound 5n | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | >35 | 0.07 | >500 |

Table 2: In Vitro Anticancer Activity of Selected Derivatives